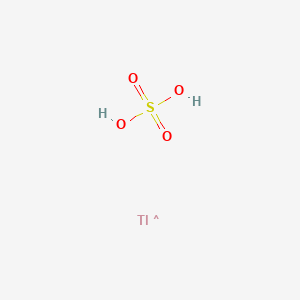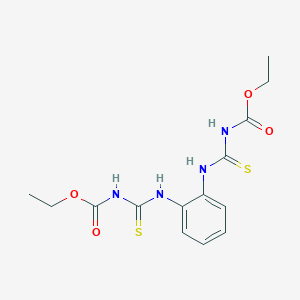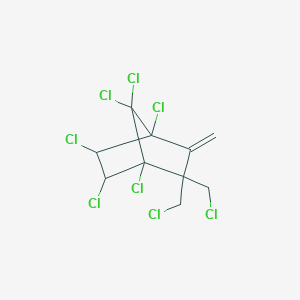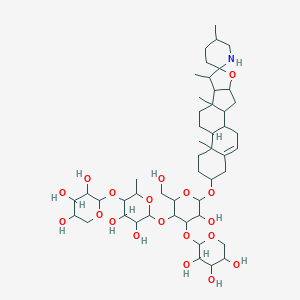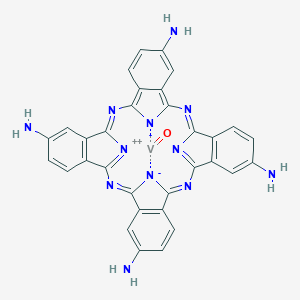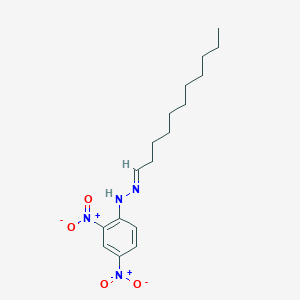
2,4-Dinitrophenylhydrazone undecanal
Overview
Description
2,4-Dinitrophenylhydrazone undecanal is a derivative of 2,4-dinitrophenylhydrazine, a compound commonly used in organic chemistry for the detection and analysis of aldehydes and ketones. This compound is characterized by its molecular formula C17H26N4O4 and a molecular weight of 350.4127 g/mol . It is typically used in various analytical and research applications due to its ability to form stable hydrazone derivatives with carbonyl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dinitrophenylhydrazone undecanal involves the reaction of 2,4-dinitrophenylhydrazine with undecanal. This reaction is typically carried out in an acidic medium, where the hydrazine group of 2,4-dinitrophenylhydrazine reacts with the carbonyl group of undecanal to form the hydrazone derivative . The reaction can be represented as follows:
C6H3(NO2)2NHNH2+C11H22CHO→C6H3(NO2)2NHN=CHC11H22+H2O
Industrial Production Methods: In industrial settings, the production of 2,4-dinitrophenylhydrazone derivatives often involves large-scale synthesis using similar reaction conditions. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dinitrophenylhydrazone undecanal primarily undergoes condensation reactions, where it reacts with carbonyl compounds to form hydrazone derivatives. This reaction is a nucleophilic addition followed by the elimination of water .
Common Reagents and Conditions:
Reagents: 2,4-Dinitrophenylhydrazine, aldehydes or ketones.
Conditions: Acidic medium, typically using sulfuric acid or hydrochloric acid as a catalyst.
Major Products: The major product of the reaction between 2,4-dinitrophenylhydrazine and undecanal is the hydrazone derivative, which is characterized by its stability and distinct color change (often yellow, orange, or red) that facilitates its detection .
Scientific Research Applications
2,4-Dinitrophenylhydrazone undecanal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-dinitrophenylhydrazone undecanal involves the formation of a hydrazone derivative through a condensation reaction. The hydrazine group of 2,4-dinitrophenylhydrazine nucleophilically attacks the carbonyl carbon of undecanal, forming an intermediate compound. This intermediate then undergoes elimination of water to form the stable hydrazone derivative . The reaction can be summarized as follows:
Nucleophilic Addition: The -NH2 group of 2,4-dinitrophenylhydrazine adds to the carbonyl carbon of undecanal.
Elimination: A molecule of water is eliminated, resulting in the formation of the hydrazone derivative.
Comparison with Similar Compounds
2,4-Dinitrophenylhydrazone undecanal can be compared with other similar compounds, such as:
- 2,4-Dinitrophenylhydrazone acetone
- 2,4-Dinitrophenylhydrazone benzaldehyde
- 2,4-Dinitrophenylhydrazone formaldehyde
Uniqueness: The uniqueness of this compound lies in its specific reactivity with undecanal, forming a stable hydrazone derivative that is useful for analytical purposes. Compared to other similar compounds, it provides distinct advantages in terms of stability and detection sensitivity .
Properties
IUPAC Name |
2,4-dinitro-N-[(E)-undecylideneamino]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4/c1-2-3-4-5-6-7-8-9-10-13-18-19-16-12-11-15(20(22)23)14-17(16)21(24)25/h11-14,19H,2-10H2,1H3/b18-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXSOMNORQSMOE-QGOAFFKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429633 | |
| Record name | 2,4-dinitrophenylhydrazone undecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121-91-7 | |
| Record name | NSC230276 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-dinitrophenylhydrazone undecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(6-prop-1-ynyldithiin-3-yl)buta-1,3-diynyl]oxirane](/img/structure/B166777.png)
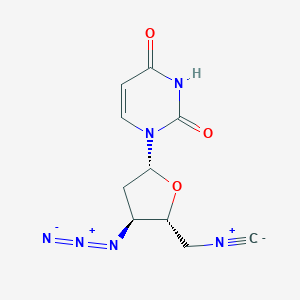
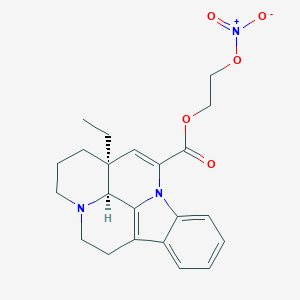
![(1R,2S,3S,5S)-3-(4-AMINO-PHENYL)-8-METHYL-8-AZA-BICYCLO[3.2.1]OCTANE-2-CARBOXYLIC ACID METHYL ESTER](/img/structure/B166789.png)
